molecular formula C10H11BrO2S B092635 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid CAS No. 18527-16-7

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid

Cat. No.: B092635
CAS No.: 18527-16-7
M. Wt: 275.16 g/mol
InChI Key: RPYIWZPTHRVHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid, also known as BSPM, is an organosulfur compound that is used in a variety of scientific research applications. BSPM is a highly reactive organic compound that is used in organic synthesis and can be used to synthesize a wide range of compounds. BSPM is a versatile compound that can be used in a variety of laboratory experiments and has many advantages over other compounds for this purpose.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antileukotrienic Agents Synthesis : The compound has been used in the synthesis of potential antileukotrienic drugs, employing specific heterogeneous copper catalysts due to the low reactivity of 4-substituted aryl bromides. This synthesis also discussed the catalytic hydrogenation of the conjugated double bond in the presence of the sulfanyl group (Jampílek et al., 2004).
  • Bromophenol Derivatives : Research on bromophenol derivatives from red algae highlighted compounds with a similar bromophenyl sulfanyl moiety, although these were found inactive against several human cancer cell lines and microorganisms, indicating specific activity profiles for related compounds (Zhao et al., 2004).
  • Heterocyclic Compound Synthesis : The synthesis of cis- and trans-2-(p-Bromophenyl)-5-methylthiazolidin-4-ones highlighted the use of 2-sulfanylpropanoic acid (thiolactic acid) and demonstrated the utility of the bromophenyl sulfanyl moiety in synthesizing heterocyclic compounds with potential biological activities (Sasaki et al., 2018).

Biological Activity and Applications

  • Anticancer Activity : A study on novel bromophenol derivatives containing the bromophenyl sulfanyl moiety showed promising anticancer activities on human lung cancer cell lines. One derivative, BOS-102, demonstrated potential as an anticancer drug by inducing G0/G1 cell cycle arrest and apoptosis in human A549 lung cancer cells through ROS-mediated deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway (Guo et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYIWZPTHRVHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363581
Record name 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-16-7
Record name 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.